molecular formula C14H19NO3S B420205 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one CAS No. 333787-88-5

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one

Cat. No. B420205
CAS RN: 333787-88-5
M. Wt: 281.37g/mol
InChI Key: GLTBDTPRRVISBC-UHFFFAOYSA-N
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Description

“1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one” is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 . It is a specialty product used for proteomics research .


Synthesis Analysis

While specific synthesis methods for “1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one” were not found, it is known that similar compounds have been synthesized using molecular extension strategies . For instance, the reactivity of the acetyl group has been employed as a starting point for extension towards the core of the ATP binding site of the ERK kinase pocket .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2S/c1-10-6-8-14 (9-7-10)17 (15,16)12-4-2-11 (13)3-5-12/h2-5,10H,6-9,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and has a melting point of 102-106°C . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated the antibacterial efficacy of compounds related to 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. For example, derivatives like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine showed valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017). Similarly, other related compounds have been studied for their antimicrobial activities against various bacterial species, indicating potential use in combating bacterial infections (R. N. Patel et al., 2011).

Synthesis of Medicinal Compounds

Compounds like 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one serve as intermediates in the synthesis of various medicinal compounds. For instance, the synthesis of 4-phenyl-2-butanone, which is used in medicine for inflammation and as a codeine alternative, involves related compounds (Jiangli Zhang, 2005).

Novel Compound Synthesis

Researchers have utilized similar structures for synthesizing novel chemical compounds with potential therapeutic applications. For instance, pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring systems incorporating similar compounds have been synthesized, showcasing the versatility of these structures in creating new molecular entities (A. Kimbaris et al., 2004).

Development of Sulfone Derivatives

Sulfone derivatives, including those structurally similar to 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one, have been synthesized and evaluated for their antimicrobial properties. Such studies contribute to the development of new therapeutic agents against various microbial infections (Amani M. R. Alsaedi et al., 2019).

properties

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-7-9-15(10-8-11)19(17,18)14-5-3-13(4-6-14)12(2)16/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTBDTPRRVISBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210238
Record name 1-[4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333787-88-5
Record name 1-[4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333787-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one interact with ERK kinase, and what are the downstream effects of this interaction?

A1: The research paper focuses on the rational design and synthesis of novel ERK inhibitors, including 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one as a starting point. [] Molecular docking studies revealed that this compound interacts with the ATP-binding pocket of the ERK kinase domain. [] While the paper doesn't delve into specific interactions or downstream effects of this specific compound, it highlights that inhibiting ERK activity can disrupt the MAP kinase signaling cascade, a pathway frequently dysregulated in various cancers. [] This disruption ultimately aims to control the proliferation of cancerous cells. []

Q2: How does modifying the structure of 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one influence its anti-proliferative activity?

A2: The researchers employed a "molecular extension tactic" based on the initial docking results of 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. [] This involved adding various chemical groups to the core structure to optimize its interaction with the ERK kinase domain and enhance its anti-proliferative activity. [] The study synthesized a series of compounds (4–33) with modifications to the core structure. [] The resulting structure-activity relationship (SAR) analysis revealed that specific modifications led to compounds with significantly increased potency against MCF-7, HepG-2, and HCT-116 cancer cell lines compared to the parent compound. []

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